

Validating the Therapeutic Potential of Modulating C15-Ceramide Levels: A Comparative Guide

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Compound of Interest

Compound Name: C15-Ceramide

Cat. No.: B3026380

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of modulating **C15-Ceramide** levels, primarily through its precursor, pentadecanoic acid (C15:0), against other therapeutic alternatives. The information is supported by experimental data from human cell-based assays and is intended to inform research and drug development efforts in metabolic diseases, inflammatory conditions, and longevity.

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in cellular signaling, governing processes such as apoptosis, proliferation, and inflammation.[1][2] The specific function of a ceramide is often dependent on the length of its fatty acid chain.[2] Odd-chain ceramides, such as **C15-Ceramide**, are derived from odd-chain saturated fatty acids like pentadecanoic acid (C15:0).[3][4] C15:0 is an exogenous fatty acid found in dairy fat and some plants, which can be incorporated into cellular lipids.[3][4] Its administration is hypothesized to increase the intracellular pool of **C15-Ceramide**, thereby modulating downstream signaling pathways.

Recent research has focused on C15:0 as a potential therapeutic agent due to its pleiotropic effects, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mechanistic target of rapamycin (mTOR), key regulators of metabolism and longevity.[3][4][5]

This guide compares the cellular activities of C15:0 to established therapeutic and research compounds—metformin, rapamycin, and eicosapentaenoic acid (EPA)—to validate its therapeutic potential.

Quantitative Data Presentation

The following tables summarize the quantitative data from comparative studies using the BioMAP® Diversity PLUS panel, which consists of 12 human primary cell-based disease models.^{[6][7]} An "annotated activity" or "biomarker hit" is defined as a statistically significant, dose-dependent change in a biomarker level compared to vehicle controls.^{[6][8]}

Table 1: Overall Activity Comparison of C15:0 and Alternative Compounds

Compound	Optimal Dose (µM)	Number of Annotated Activities	Number of Cell Systems Affected	Cytotoxicity Observed
C15:0	17	36	10 out of 12	No
Rapamycin	9	32	12 out of 12	No
Metformin	5000	17	Not specified	No
Acarbose	30	5	Not specified	No
EPA (Omega-3)	17	7	Not specified	Yes (at 50 µM)

Data sourced from studies utilizing the BioMAP® platform.^{[6][8][9]}

Table 2: Comparison of Shared Cellular Activities at Optimal Doses

Comparison Pair	Number of Shared Activities	Key Shared Anti-inflammatory & Anti-fibrotic Activities
C15:0 vs. Rapamycin	24 (across 10 cell systems)	Lowered MCP-1, TNF α , IL-10, IL-17A/F; Anti-fibrotic and anti-cancer activities. [3] [4] [10]
C15:0 vs. Metformin	11 (across 5 cell systems)	Lowered HLA-DR, CD38, CD69, and T-cell proliferation. [3] [6]
C15:0 vs. EPA	12	Lowered Collagen I, Collagen III, PAI-I, and VEGFR2. [9]

Table 3: Differentiating Activities of C15:0 Compared to EPA (at 17 μ M)

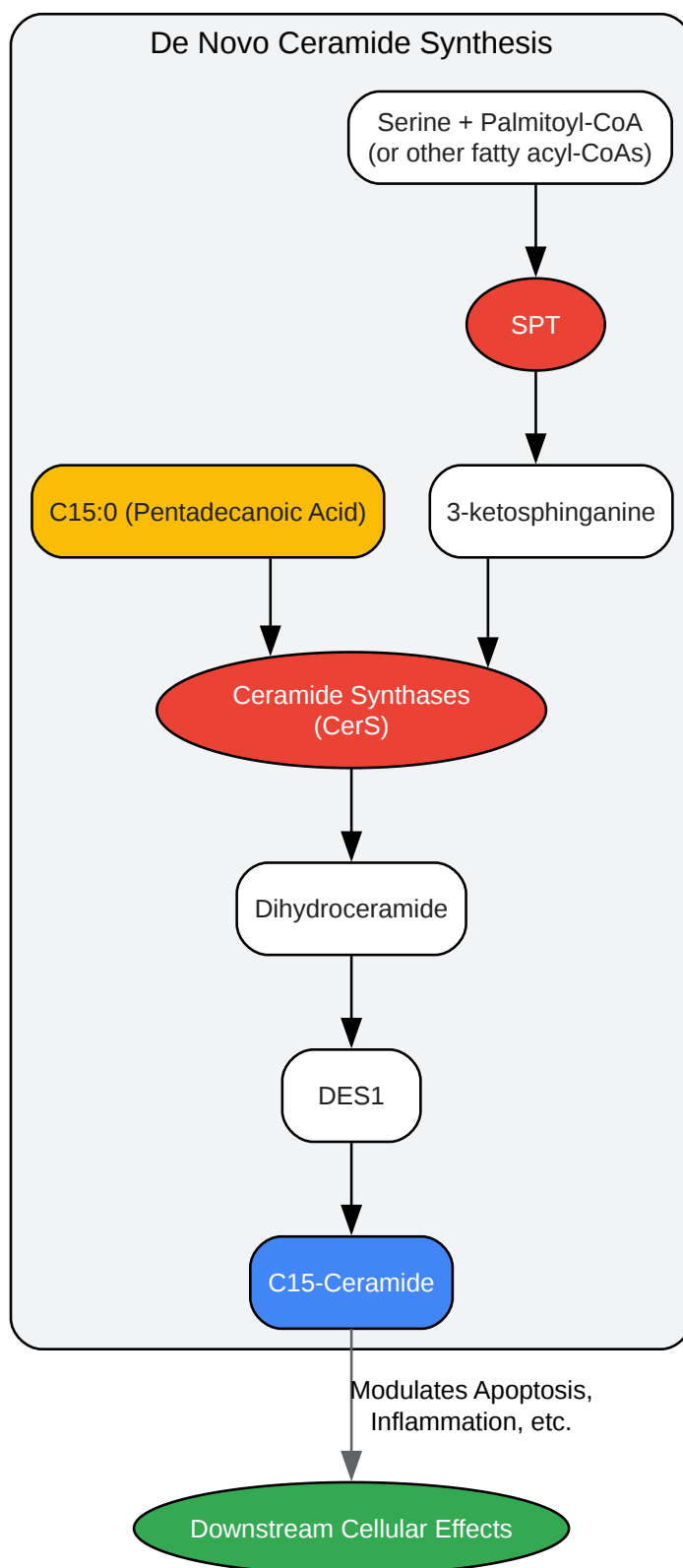
Biomarkers Modulated by C15:0 (but not EPA)	Associated Disease Relevance
Lowered TNF α , P-selectin, Eotaxin-3, IP-10, MIG, IL-1 α	Atherosclerosis, Vascular Inflammation
Lowered sIL-10, CD69, HLA-DR, IL-17F, IL-17A	Asthma, Allergies, Metabolic Diseases

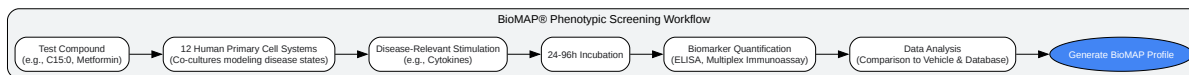
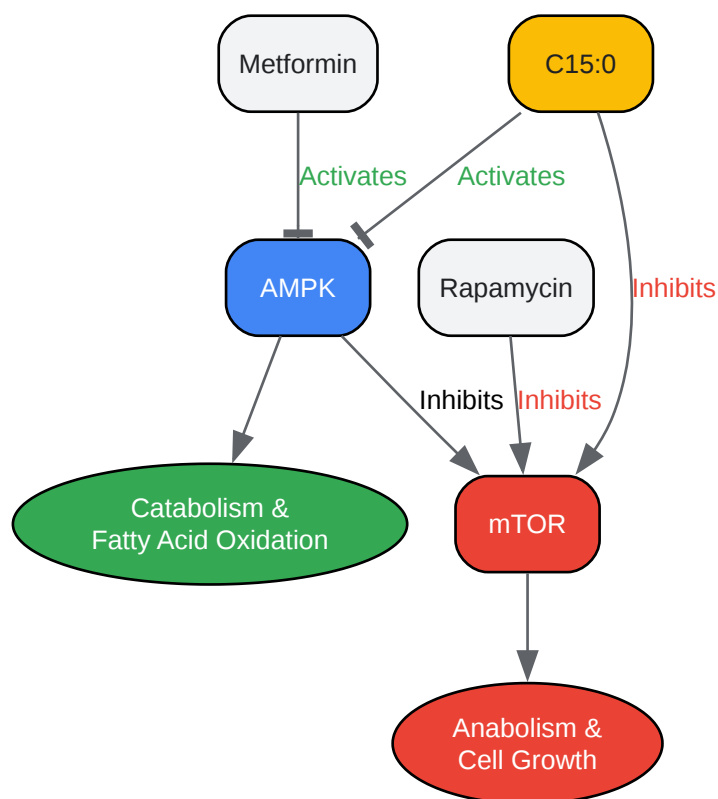
This table highlights the broader range of anti-inflammatory activities of C15:0 compared to the omega-3 fatty acid EPA in the tested systems.[\[8\]](#)

Signaling Pathways & Experimental Workflows

Signaling Pathways

The therapeutic effects of C15:0 are attributed to its influence on several key signaling pathways. Upon entering the cell, it is proposed to be converted to **C15-Ceramide** via the de novo synthesis pathway, which can then influence cellular processes. Furthermore, C15:0 itself has been shown to directly modulate central energy-sensing and inflammatory pathways.





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